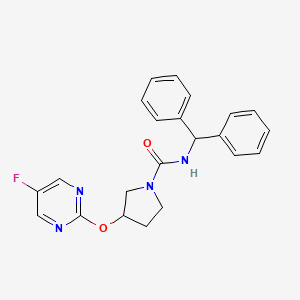

N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O2/c23-18-13-24-21(25-14-18)29-19-11-12-27(15-19)22(28)26-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAKMPQFPTXASY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The pyrrolidine ring can be synthesized through various methods, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . The benzhydryl group and the fluoropyrimidine moiety are then introduced through subsequent reactions, often involving nucleophilic substitution and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyrimidine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions.

Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and the fluoropyrimidine moiety are likely to play key roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function . The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide with structurally or functionally related pyrrolidine-carboxamide derivatives, focusing on molecular features, physicochemical properties, and bioactivity.

Structural Analogues and Substitution Patterns

Bioactivity and Target Selectivity

- TRPV1 Antagonists : The (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide derivatives () show robust TRPV1 antagonism, validated via pharmacophore modeling and bioassays. The target compound’s pyrimidine-oxy group may mimic the thiazole ring’s hydrogen-bonding capacity but with improved pharmacokinetics due to fluorine .

- Kinase Inhibitors : The TRK-targeting compound in highlights the role of fluorinated aryl groups in kinase selectivity. The target compound’s 5-fluoropyrimidine moiety could similarly modulate kinase binding but requires empirical validation .

Key Research Findings and Limitations

- Strengths : Fluorinated pyrrolidine-carboxamides exhibit enhanced target engagement and stability, as seen in kinase inhibitors and TRPV1 antagonists .

- Gaps : Direct bioactivity data for this compound are absent in the provided evidence, requiring extrapolation from analogs.

- Conflicting Evidence : While brominated coumarin derivatives (e.g., 8d) show high crystallinity, fluorinated analogs (e.g., 8e) have lower yields, suggesting substitution-dependent synthetic hurdles .

Biological Activity

N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure

The compound features a complex structure characterized by:

- A benzhydryl moiety, which contributes to its lipophilicity.

- A pyrrolidine ring, which is often associated with various pharmacological activities.

- A 5-fluoropyrimidine group that may enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases and other enzymes involved in cellular signaling pathways, potentially influencing processes such as cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on various cancer cell lines, including breast and lung cancer. The compound demonstrated significant cytotoxicity at micromolar concentrations, with IC50 values ranging from 5 to 15 µM. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.

- Anti-inflammatory Mechanism : In an animal model of inflammation, administration of this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6). This suggests that it may modulate immune responses effectively.

- Kinase Inhibition Studies : The compound was tested against several kinases involved in cancer signaling pathways, showing selective inhibition of specific targets. This selectivity could lead to reduced side effects compared to less selective inhibitors.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

In Vitro Studies

In vitro assays have shown that the compound effectively inhibits cell growth in several cancer types, with mechanisms involving:

- Induction of cell cycle arrest.

- Stimulation of apoptosis through mitochondrial pathways.

In Vivo Efficacy

Animal studies have demonstrated that treatment with this compound leads to significant tumor regression without notable toxicity, suggesting a favorable therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.